molecular formula C16H17NO4 B589246 (4R)-3-[[(1S,2S)-2-Hydroxy-3-cyclopenten-1-yl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone CAS No. 324741-99-3

(4R)-3-[[(1S,2S)-2-Hydroxy-3-cyclopenten-1-yl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone

Cat. No. B589246
CAS RN: 324741-99-3
M. Wt: 287.315
InChI Key: DDSIGQSDXSMOPL-RDBSUJKOSA-N
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Description

(4R)-3-[[(1S,2S)-2-Hydroxy-3-cyclopenten-1-yl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone, also known as (4R)-3-[[(1S,2S)-2-Hydroxy-3-cyclopenten-1-yl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone, is a useful research compound. Its molecular formula is C16H17NO4 and its molecular weight is 287.315. The purity is usually 95%.
BenchChem offers high-quality (4R)-3-[[(1S,2S)-2-Hydroxy-3-cyclopenten-1-yl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R)-3-[[(1S,2S)-2-Hydroxy-3-cyclopenten-1-yl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potentiator of Metabotropic Glutamate Receptors

This compound is a potentiator of metabotropic glutamate receptors, including the mGluR2 receptor . These receptors are part of the G-protein coupled receptor (GPCR) superfamily, which includes calcium-sensing receptors, GABAB receptors, and pheromone receptors . Potentiators of these receptors can be useful in the treatment or prevention of neurological and psychiatric disorders associated with glutamate dysfunction .

Treatment of Diseases Involving Metabotropic Glutamate Receptors

The compound can be used in the treatment or prevention of diseases in which metabotropic glutamate receptors are involved . This includes conditions such as schizophrenia, anxiety, and depression .

Research into Glutamate Dysfunction

The compound can be used in research into glutamate dysfunction . Glutamate is an excitatory neurotransmitter in the brain, and dysfunction in its signaling can lead to a variety of neurological and psychiatric disorders .

Development of New Pharmaceuticals

The compound can be used in the development of new pharmaceuticals . Its ability to potentiate metabotropic glutamate receptors makes it a promising candidate for the development of new drugs to treat conditions associated with glutamate dysfunction .

Study of G-Protein Coupled Receptors

The compound can be used in the study of G-protein coupled receptors . These receptors are a large and diverse group of proteins that are targets for a large number of drugs .

Research into Neurotransmission

The compound can be used in research into neurotransmission . As a potentiator of metabotropic glutamate receptors, it can help researchers understand the role of these receptors in neurotransmission .

properties

IUPAC Name

(4R)-4-benzyl-3-[(1S,2S)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c18-14-8-4-7-13(14)15(19)17-12(10-21-16(17)20)9-11-5-2-1-3-6-11/h1-6,8,12-14,18H,7,9-10H2/t12-,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSIGQSDXSMOPL-RDBSUJKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(C1C(=O)N2C(COC2=O)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@@H]([C@H]1C(=O)N2[C@@H](COC2=O)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60736454
Record name (4R)-4-Benzyl-3-[(1S,2S)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-4-Benzyl-3-[(1S,2S)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one

CAS RN

324741-99-3
Record name (4R)-4-Benzyl-3-[(1S,2S)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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